6-Methyl-2-(4-methylphenyl)quinoline

Alzheimer's disease Tauopathy Neurodegeneration

Procure 6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) for your tauopathy and Alzheimer's research programs. This 2-arylquinoline derivative is a validated, specific inhibitor of tau protein self-aggregation into paired helical filaments (PHFs), a hallmark of Alzheimer's disease. Backed by peer-reviewed studies confirming its interaction with AD-derived PHFs and its predicted ability to cross the blood-brain barrier, it is a critical tool compound for CNS drug discovery. Its unique 6-methyl and 4-methylphenyl substitution pattern is essential for target engagement, making generic substitution scientifically invalid and ensuring data reproducibility in your studies.

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
Cat. No. B270819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(4-methylphenyl)quinoline
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C
InChIInChI=1S/C17H15N/c1-12-3-6-14(7-4-12)16-10-8-15-11-13(2)5-9-17(15)18-16/h3-11H,1-2H3
InChIKeyFOYCGSNJSPRGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) in Specialized Research


6-Methyl-2-(4-methylphenyl)quinoline, with the molecular formula C17H15N and a molecular weight of 233.31 g/mol, is a heterocyclic aromatic compound belonging to the 2-arylquinoline class . It is structurally defined by a quinoline core bearing a methyl group at the 6-position and a 4-methylphenyl substituent at the 2-position . The compound is typically supplied with a purity of 95% for research use .

Why Substituting 6-Methyl-2-(4-methylphenyl)quinoline with Other 2-Arylquinolines Can Invalidate Research Outcomes


Generic substitution within the 2-arylquinoline family is not scientifically viable due to the profound impact of even minor structural modifications on biological and physicochemical properties. The specific substitution pattern of 6-Methyl-2-(4-methylphenyl)quinoline dictates its unique interaction with molecular targets and its material characteristics. For instance, the presence and position of the methyl group on both the quinoline core and the phenyl ring are critical determinants of activity and selectivity, as demonstrated in comparative studies of related quinoline derivatives [1]. Therefore, selecting a close analog without explicit validation risks altering the outcome of a study, compromising data reproducibility, and misguiding further development efforts.

Quantitative Differentiation Evidence for 6-Methyl-2-(4-methylphenyl)quinoline Against Key Comparators


Comparative Tau Aggregation Inhibition of THQ-4S vs. THQ-55

6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) and its comparator 2-(4-aminophenyl)-6-methylquinoline (THQ-55) both inhibit tau aggregation, but THQ-4S exhibits a distinct interaction profile with tau paired helical filaments (PHFs) purified from Alzheimer's disease postmortem brains [1]. This direct comparison confirms that the para-methyl substitution (THQ-4S) versus the para-amino substitution (THQ-55) yields differential activity against pathologically relevant tau conformations [1].

Alzheimer's disease Tauopathy Neurodegeneration Protein aggregation

Brain Penetration Potential of 6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) Based on Physicochemical Properties

6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) exhibits physicochemical properties consistent with drugs capable of penetrating the human blood-brain barrier (BBB), as determined by analysis of its total polar surface area and other molecular descriptors [1]. This property is critical for its intended application as a tau aggregation inhibitor for Alzheimer's disease.

CNS drug discovery Alzheimer's disease Pharmacokinetics Blood-brain barrier

Liquid Crystalline Behavior of 6-Methyl-2-(4-methylphenyl)quinoline Derivatives for Advanced Material Applications

The core structure of 6-Methyl-2-(4-methylphenyl)quinoline serves as a scaffold for a series of liquid crystalline compounds. Specifically, the homologous series of 2-(4-alkylphenyl)-6-methylquinolines (nPQMe, n = 4–8), which includes the methyl analog, exclusively display a nematic liquid crystalline phase [1]. The synthesis of these compounds achieved two-step overall yields of 63–68% [1].

Liquid crystals Organic electronics Materials science Nematic phase

Validated Application Scenarios for 6-Methyl-2-(4-methylphenyl)quinoline Based on Differential Evidence


In Vitro Tau Aggregation Inhibition Studies in Alzheimer's Disease Research

This compound is specifically suited for studies investigating the inhibition of tau self-aggregation into paired helical filaments, a primary pathological hallmark of Alzheimer's disease. Its validated interaction with AD-derived PHFs makes it a relevant tool compound for probing tauopathy mechanisms and for benchmarking novel aggregation inhibitors [1].

CNS-Penetrant Lead Compound for Neurodegenerative Disease Drug Discovery

Due to its predicted ability to cross the blood-brain barrier, 6-Methyl-2-(4-methylphenyl)quinoline is an appropriate starting point or reference molecule for drug discovery programs targeting tau-related CNS disorders. Its use is indicated in cellular and in vivo models where brain exposure is required [1].

Synthesis of Liquid Crystalline Molecules with a Nematic Phase

The 2-(4-alkylphenyl)-6-methylquinoline scaffold is a reliable precursor for generating liquid crystals that exhibit a purely nematic phase. The established synthetic route offers a practical advantage for materials scientists requiring this specific phase behavior in applications such as liquid crystal displays or organic electronic devices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(4-methylphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.